molecular formula C18H13N3O2S3 B2605719 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-(1,3-benzothiazol-2-yl)thiophene-2-carboxamide CAS No. 888410-97-7

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-(1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2605719
CAS No.: 888410-97-7
M. Wt: 399.5
InChI Key: XGNWWJRPUJFUFM-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-(1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that features a unique combination of thiazole, benzothiazole, and thiophene rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science due to their diverse biological activities and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-(1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a suitable precursor such as 2-aminothiazole, which can be acetylated using acetic anhydride to introduce the acetyl group at the 5-position.

    Formation of the Benzothiazole Ring: This can be synthesized from o-aminothiophenol and carbon disulfide, followed by cyclization.

    Coupling of the Thiazole and Benzothiazole Rings: This step involves the formation of a thiophene ring, which can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

    Final Assembly: The final step involves the coupling of the synthesized thiazole and benzothiazole derivatives with a thiophene-2-carboxylic acid derivative under amide bond-forming conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-(1,3-benzothiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nucleophiles (amines, thiols)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.

Scientific Research Applications

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-(1,3-benzothiazol-2-yl)thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells, due to its electronic properties.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-(1,3-benzothiazol-2-yl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s heterocyclic rings can facilitate binding to active sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-(1,3-benzothiazol-2-yl)thiophene-2-carboxamide
  • N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-(1,3-benzothiazol-2-yl)thiophene-2-carboxylate
  • N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct electronic and steric properties. These features can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-(1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S3/c1-9-15(10(2)22)26-18(19-9)21-16(23)13-7-8-14(24-13)17-20-11-5-3-4-6-12(11)25-17/h3-8H,1-2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNWWJRPUJFUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(S2)C3=NC4=CC=CC=C4S3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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